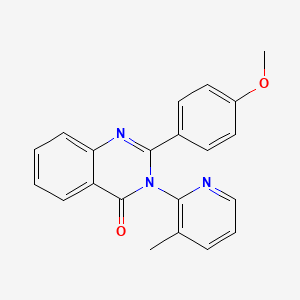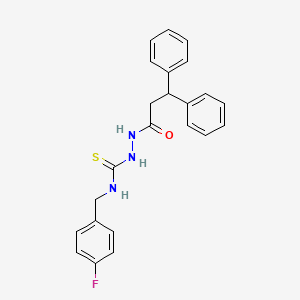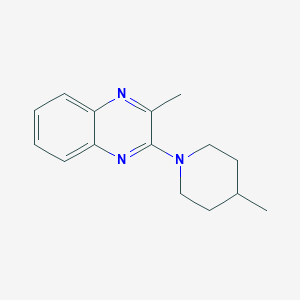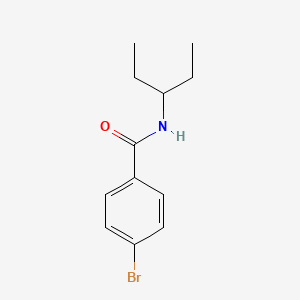
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as GW-501516 or Endurobol, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but its use was discontinued due to safety concerns. Despite this, GW-501516 has gained popularity in the fitness and bodybuilding communities due to its purported ability to enhance endurance and fat burning.
Mécanisme D'action
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone have been extensively studied in animal models. In rats, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to increase endurance by up to 70% and improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. In mice, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by safety concerns, as it has been shown to cause cancer in animal models at high doses. Additionally, its use in humans is prohibited by the World Anti-Doping Agency due to its potential for performance enhancement.
Orientations Futures
Despite its safety concerns, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has potential as a therapeutic agent for metabolic disorders and cardiovascular disease. Future research should focus on developing safer analogs of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone with similar or improved efficacy. Additionally, further studies are needed to fully understand the long-term effects of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone on human health.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with phosgene and ammonia. The final product is then purified through recrystallization. The chemical structure of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is shown below:
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies, primarily in the field of exercise physiology. It has been shown to increase endurance and improve lipid metabolism in animal models, and has been proposed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-6-5-13-22-19(14)24-20(15-9-11-16(26-2)12-10-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAUIDMUWUZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)





![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)


